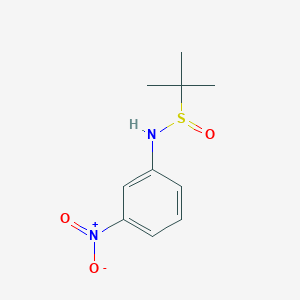
2-methyl-N-(3-nitrophenyl)propane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-METHYL-N-(3-NITROPHENYL)PROPANE-2-SULFINAMIDE is a chiral sulfinamide compound. Chiral sulfinamides are often used as chiral auxiliaries or ligands in asymmetric synthesis due to their ability to induce chirality in the products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-METHYL-N-(3-NITROPHENYL)PROPANE-2-SULFINAMIDE typically involves the reaction of a chiral sulfinyl chloride with an amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for chiral sulfinamides may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can improve the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Chiral sulfinamides can undergo oxidation to form sulfonamides.
Reduction: Reduction reactions can convert sulfinamides to amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfinyl group.
Major Products
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted sulfinamides
Wissenschaftliche Forschungsanwendungen
Chiral sulfinamides, including ®-2-METHYL-N-(3-NITROPHENYL)PROPANE-2-SULFINAMIDE, are used in:
Chemistry: As chiral auxiliaries in asymmetric synthesis.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in drug development due to their chiral properties.
Industry: In the production of chiral drugs and other fine chemicals.
Wirkmechanismus
The mechanism of action of chiral sulfinamides involves their ability to induce chirality in chemical reactions. They can coordinate with metal catalysts to form chiral complexes, which then facilitate the formation of chiral products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-METHYL-N-(3-NITROPHENYL)PROPANE-2-SULFINAMIDE: The enantiomer of the compound .
Other Chiral Sulfinamides: Compounds with different substituents on the sulfinyl group.
Uniqueness
®-2-METHYL-N-(3-NITROPHENYL)PROPANE-2-SULFINAMIDE is unique due to its specific chiral configuration and the presence of a nitrophenyl group, which can influence its reactivity and applications.
For detailed and specific information, consulting scientific literature and databases is recommended
Eigenschaften
Molekularformel |
C10H14N2O3S |
|---|---|
Molekulargewicht |
242.30 g/mol |
IUPAC-Name |
2-methyl-N-(3-nitrophenyl)propane-2-sulfinamide |
InChI |
InChI=1S/C10H14N2O3S/c1-10(2,3)16(15)11-8-5-4-6-9(7-8)12(13)14/h4-7,11H,1-3H3 |
InChI-Schlüssel |
SOOBQSLCKBIXMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B13009774.png)
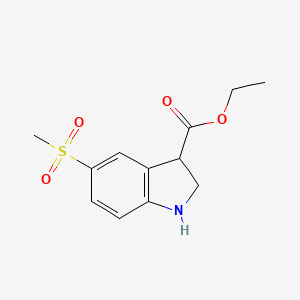
![1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13009786.png)
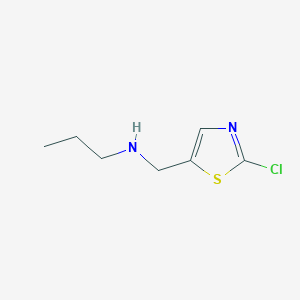
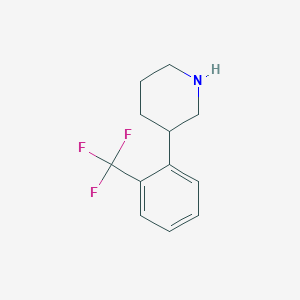
![(1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009820.png)
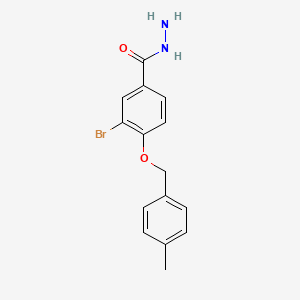





![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylicacid](/img/structure/B13009866.png)

